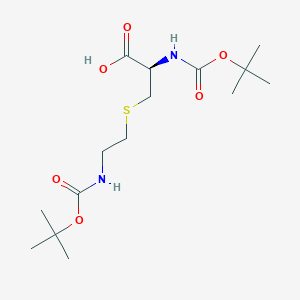

Di-Boc-S-(2-aminoethyl)-L-cysteine

Vue d'ensemble

Description

Di-Boc-S-(2-aminoethyl)-L-cysteine is a useful research compound. Its molecular formula is C15H28N2O6S and its molecular weight is 364.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Di-Boc-S-(2-aminoethyl)-L-cysteine is a modified amino acid that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and biochemical research. This article provides a comprehensive overview of the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: . The presence of two Boc (tert-butyloxycarbonyl) protecting groups enhances its stability and solubility, making it suitable for various applications in peptide synthesis and drug development.

Synthesis

The synthesis of this compound typically involves protecting the thiol group of L-cysteine with Boc groups. This process allows for selective reactions that can modify other functional groups without affecting the cysteine moiety. The use of Boc protection is advantageous in synthesizing complex peptides where the thiol functionality may need to be preserved for later reactions.

Antioxidant Properties

Research indicates that cysteine derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases . In vitro studies have shown that such derivatives can activate cellular defense mechanisms, including the Nrf2 pathway, which plays a crucial role in cellular responses to oxidative stress .

Cytotoxicity and Cancer Research

This compound has been investigated for its cytotoxic effects against cancer cell lines. Studies suggest that it may induce apoptosis in certain cancer cells by disrupting redox homeostasis and activating stress-responsive pathways . For instance, the compound's interaction with adenocarcinoma cell lines has revealed promising results regarding its ability to inhibit cell proliferation at specific concentrations.

Table 1: Cytotoxicity Data on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 250 | Induction of apoptosis |

| HeLa (Cervical) | 300 | Disruption of redox balance |

| HT-29 (Colorectal) | 280 | Activation of stress-responsive pathways |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Oxidative Stress : A study assessed the compound's ability to protect renal tubular epithelial cells from oxidative damage. Results indicated that this compound significantly reduced markers of oxidative stress and improved cell viability under stress conditions .

- Cancer Treatment : In a comparative analysis involving various cysteine derivatives, this compound demonstrated superior cytotoxicity compared to other compounds. This suggests its potential as a lead compound for developing anticancer therapies .

Applications De Recherche Scientifique

Scientific Research Applications

-

Peptide Synthesis

- Di-Boc-S-(2-aminoethyl)-L-cysteine serves as a crucial building block in the synthesis of peptides. Its ability to form disulfide bonds upon oxidation is particularly valuable for creating cyclic peptides and proteins, which exhibit enhanced structural stability and bioactivity compared to those synthesized with standard cysteine residues.

-

Bioconjugation

- The compound is utilized in bioconjugation processes, allowing researchers to attach biomolecules to surfaces or other molecules effectively. This application is vital in developing targeted drug delivery systems and diagnostic tools.

-

Drug Development

- This compound acts as a precursor in synthesizing potential therapeutic agents. Its unique properties facilitate the development of new drugs targeting various diseases, including cancer and infectious diseases.

-

Biochemical Studies

- Researchers employ this compound to investigate the role of cysteine residues in proteins and enzymes. Understanding these interactions can lead to insights into protein function and stability.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of peptides synthesized using this compound against several bacterial strains. The results indicated significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 0.1 to 4 μM, suggesting its potential in developing new antimicrobial agents.

Cell Penetration Studies

Research involving this compound-modified peptides demonstrated improved cellular uptake in mammalian cells compared to unmodified counterparts. This property indicates potential applications in drug delivery systems where efficient cellular penetration is required.

Comparative Analysis of Biological Activities

| Property | This compound | Standard Cysteine |

|---|---|---|

| Antioxidant Activity | High | Moderate |

| Disulfide Bond Formation | Enhanced | Standard |

| Cellular Uptake | Improved | Limited |

| Synthesis Complexity | Moderate | Low |

Propriétés

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O6S/c1-14(2,3)22-12(20)16-7-8-24-9-10(11(18)19)17-13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,21)(H,18,19)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQFHDBZITZXMZ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301119972 | |

| Record name | 1-(1,1-Dimethylethyl) (3R)-3-carboxy-11,11-dimethyl-9-oxo-10-oxa-5-thia-2,8-diazadodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301119972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130622-07-0 | |

| Record name | 1-(1,1-Dimethylethyl) (3R)-3-carboxy-11,11-dimethyl-9-oxo-10-oxa-5-thia-2,8-diazadodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130622-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) (3R)-3-carboxy-11,11-dimethyl-9-oxo-10-oxa-5-thia-2,8-diazadodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301119972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.